Azalanstat dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿扎兰司他二盐酸盐是一种合成的咪唑类化合物,以其抑制胆固醇合成的能力而闻名。 它通过靶向细胞色素 P450 酶羊毛甾醇 14α-脱甲基酶来实现这一点,该酶在哺乳动物中将羊毛甾醇转化为胆固醇至关重要

准备方法

合成路线和反应条件

阿扎兰司他二盐酸盐通过一系列涉及咪唑衍生物的化学反应合成。 反应条件通常需要特定的温度、溶剂和催化剂,以确保获得所需的高纯度产品 .

工业生产方法

阿扎兰司他二盐酸盐的工业生产涉及扩大实验室合成方法的规模。 这包括优化反应条件,以最大限度地提高产率并最大限度地减少杂质。 该过程可能涉及连续流反应器和先进的纯化技术,以确保该化合物符合药用级标准 .

化学反应分析

反应类型

阿扎兰司他二盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的衍生物。

还原: 还原反应可以修饰咪唑环或其他官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种催化剂,以促进取代反应。 条件通常涉及控制温度和 pH 值,以确保反应有效进行 .

形成的主要产物

科学研究应用

阿扎兰司他二盐酸盐已广泛研究,以用于各个领域的应用:

化学: 用作研究酶抑制和反应机制的模型化合物。

生物学: 研究其对细胞培养物和动物模型中胆固醇代谢的影响。

医学: 探索作为治疗高胆固醇血症和相关疾病的潜在疗法。

作用机制

阿扎兰司他二盐酸盐通过抑制细胞色素 P450 酶羊毛甾醇 14α-脱甲基酶发挥作用。 该酶负责羊毛甾醇的脱甲基化,这是胆固醇生物合成中的关键步骤。 通过抑制该酶,阿扎兰司他二盐酸盐有效地降低了细胞中的胆固醇合成。 涉及的分子靶标和途径包括该化合物与酶活性位点的结合,阻止其正常功能 .

相似化合物的比较

类似化合物

酮康唑: 另一种咪唑类衍生物,抑制羊毛甾醇 14α-脱甲基酶,但主要用作抗真菌剂。

伊曲康唑: 与酮康唑类似,它抑制相同的酶,但具有更广泛的抗真菌活性。

阿扎兰司他二盐酸盐的独特性

阿扎兰司他二盐酸盐的独特之处在于它特异性抑制胆固醇合成,而没有明显的抗真菌活性。 这使其成为研究胆固醇代谢和开发治疗高胆固醇血症的宝贵化合物,而不会产生与抗真菌剂相关的副作用 .

生物活性

Azalanstat dihydrochloride, also known as QC-1, is a compound primarily studied for its biological activity as an inhibitor of heme oxygenase-1 (HO-1). This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Overview of Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 is an enzyme that catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron. HO-1 plays a crucial role in various physiological processes, including oxidative stress response, inflammation, and cellular protection. Given its involvement in cancer progression and other diseases, HO-1 has emerged as a significant therapeutic target.

Azalanstat functions as a selective inhibitor of HO-1. The compound binds to the distal pocket of the enzyme, disrupting its catalytic activity. This inhibition can lead to decreased levels of biliverdin and carbon monoxide, which may have therapeutic implications in conditions characterized by excessive HO-1 activity.

Inhibition Potency

The potency of Azalanstat as an HO-1 inhibitor has been evaluated through various studies. Below is a summary table detailing the IC50 values for Azalanstat and related compounds:

| Compound | IC50 (μM) for HO-1 | IC50 (μM) for HO-2 |

|---|---|---|

| Azalanstat | 5.3 ± 0.4 | 24.4 ± 0.8 |

| Compound 2 | 80.0 ± 3.3 | ND |

| Compound 3 | 28.8 ± 1.4 | 14.4 ± 0.9 |

| Compound 4 | 67.6 ± 2.1 | ND |

Cytotoxicity Studies

Azalanstat has been tested for cytotoxicity against various cancer cell lines, including prostate (DU145, PC3) and breast (MDA-MB-231) cancer cells. The studies indicated that Azalanstat exhibits selective cytotoxic effects on tumor cells with moderate to high expression of HO-1 while showing minimal effects on non-cancerous human embryonic kidney (HEK) cells.

Case Study: Tumor Cell Lines

In a study assessing the cytotoxic effects of Azalanstat on different tumor cell lines:

- Prostate Cancer : Significant cytotoxicity was observed in DU145 and PC3 cell lines.

- Breast Cancer : MDA-MB-231 cells exhibited sensitivity to Azalanstat treatment.

The results suggest that Azalanstat could be a promising candidate for targeted cancer therapy due to its selective action on HO-1 expressing tumors .

Pharmacokinetics and Toxicology

Azalanstat has demonstrated favorable pharmacokinetic properties in preclinical studies:

- Absorption : Predicted high human intestinal absorption (>95%).

- Blood-Brain Barrier Penetration : Potential to cross the blood-brain barrier, indicating possible neuroprotective applications.

- Toxicity Profile : Non-mutagenic and non-irritant effects were noted, with no adverse reproductive system impacts .

属性

CAS 编号 |

143484-82-6 |

|---|---|

分子式 |

C22H26Cl3N3O2S |

分子量 |

502.9 g/mol |

IUPAC 名称 |

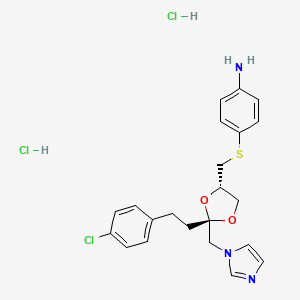

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |

InChI |

InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |

InChI 键 |

UTHWWPSFKXCLMU-HWELVIDPSA-N |

SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |

手性 SMILES |

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |

规范 SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。